molecular formula C15H20N2O3 B7933271 (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide

(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide

Cat. No.: B7933271
M. Wt: 276.33 g/mol
InChI Key: WWANHMVEWVRPEF-JTQLQIEISA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a benzo[1,4]dioxin moiety, and an amino-propionamide backbone, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the benzo[1,4]dioxin moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the cyclopropyl group: This step often involves the reaction of a suitable cyclopropyl halide with an amine derivative.

    Coupling with the amino-propionamide backbone: The final step involves coupling the intermediate with an amino-propionamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The benzo[1,4]dioxin moiety can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[1,4]dioxin moiety.

    Reduction: Products may include the corresponding amine derivatives.

    Substitution: Products may include substituted amides or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds rigidity, while the benzo[1,4]dioxin moiety provides aromatic stability and potential for various interactions.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10(16)15(18)17(12-3-4-12)9-11-2-5-13-14(8-11)20-7-6-19-13/h2,5,8,10,12H,3-4,6-7,9,16H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWANHMVEWVRPEF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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